This compound is synthesized for use in research and industrial applications. It can be sourced from chemical suppliers such as Matrix Scientific and American Custom Chemicals Corporation, where it is available in various quantities for research purposes . Its classification includes categories such as aromatic heterocycles, primary amines, and fluorinated intermediates, indicating its diverse chemical properties and potential applications in various fields.
The synthesis of 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes:
The exact parameters (temperature, time, concentration) can vary based on the specific method used but are crucial for achieving high purity and yield.
The molecular structure of 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline features:
The structural formula can be represented using SMILES notation as CCOC1=CC=CC=C1OC2=C(N)C=C(C=C2)C(F)(F)F
, which provides insight into its connectivity .
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline can participate in several chemical reactions:
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline primarily relates to its role as a potential pharmaceutical or agrochemical agent.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2